2-(Bromomethyl)quinoline-4-carbonitrile
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Overview
Description
2-(Bromomethyl)quinoline-4-carbonitrile is a chemical compound with the molecular formula C11H7BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)quinoline-4-carbonitrile typically involves the bromination of quinoline derivatives. One common method is the bromination of (E)-1-allyl-4-hydroxy-2-oxo-N′-(pyridin-4-ylmethylene)-1,2-dihydroquinoline-3-carbohydrazide, which yields a light-orange crystalline perbromide precipitate. This precipitate is then heated to produce 2-(bromomethyl)-5-oxo-N′-(pyridin-4-ylmethylene)-2,5-dihydro-1H-oxazolo[3,2-a]quinoline-4 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar bromination reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)quinoline-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents for substitution reactions include nucleophiles such as amines and thiols. Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide, while reduction reactions could use hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield quinoline derivatives with various functional groups attached to the methyl group.
Scientific Research Applications
2-(Bromomethyl)quinoline-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It may be used in studies involving quinoline derivatives, which have various biological activities.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)quinoline-4-carbonitrile is not well-documented. as a quinoline derivative, it may interact with biological targets such as enzymes or receptors. The bromomethyl group could facilitate binding to these targets, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, widely used in medicinal chemistry.
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness
2-(Bromomethyl)quinoline-4-carbonitrile is unique due to the presence of both a bromomethyl group and a carbonitrile group. These functional groups can participate in a variety of chemical reactions, making the compound versatile for different applications.
Properties
Molecular Formula |
C11H7BrN2 |
---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
2-(bromomethyl)quinoline-4-carbonitrile |
InChI |
InChI=1S/C11H7BrN2/c12-6-9-5-8(7-13)10-3-1-2-4-11(10)14-9/h1-5H,6H2 |
InChI Key |
SUDPJVKEZGPOKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)CBr)C#N |
Origin of Product |
United States |
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